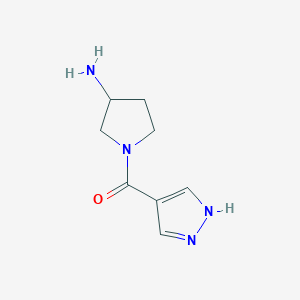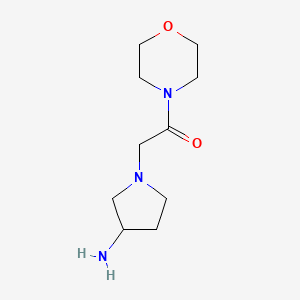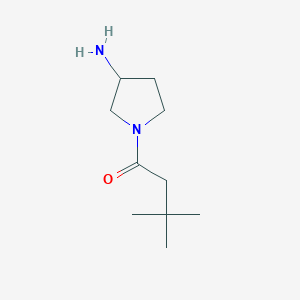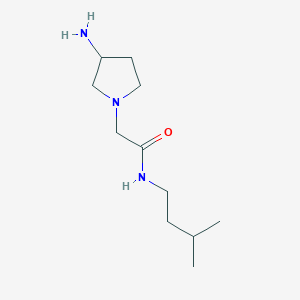
叔丁基 4-(6-羟基-4-哒嗪基)-1-哌嗪甲酸酯
描述
Tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate (TBHP) is a synthetic molecule that has been widely studied for its potential applications in a variety of scientific fields. TBHP is a highly versatile molecule that can be used as a building block for the synthesis of other compounds, as a catalyst for chemical reactions, and as a research tool for studying the effects of various biochemical and physiological processes.
科学研究应用
合成与表征
叔丁基 4-(6-羟基-4-哒嗪基)-1-哌嗪甲酸酯及其衍生物因其在各个领域的合成方法、表征和潜在应用而被广泛研究。这些化合物的合成通常涉及缩合反应,从基本的构建模块(如碳酰二胺和特定酸)开始,在受控条件下实现所需的化学结构。这些化合物的表征使用光谱方法进行,例如 LCMS、NMR(1H 和 13C)、IR 和 CHN 元素分析,以及单晶 X 射线衍射 (XRD) 来确认其分子结构。例如,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯的合成是通过缩合反应实现的,其结构由各种光谱方法和单晶 XRD 数据证实,突出了该化合物在单斜晶系和 P21/c 空间群中的结晶 (Sanjeevarayappa 等人,2015)。
生物学评估
这些化合物的生物活性也已得到评估,重点关注它们的抗菌、驱虫和抗真菌特性。例如,上述化合物表现出较差的抗菌性,但具有中等的驱虫活性,表明其在开发针对特定寄生虫感染的治疗方法中具有潜力 (Sanjeevarayappa 等人,2015)。已发现其他衍生物对多种微生物具有中等的抗菌和抗真菌活性,表明它们作为治疗剂在治疗感染中具有潜力 (Kulkarni 等人,2016)。
分子结构和晶体堆积
这些化合物的分子结构和晶体堆积揭示了有关其稳定性和与生物分子的潜在相互作用的复杂细节。例如,对叔丁基 4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-甲酸酯的研究提供了对哌嗪羧酸酯典型键长和键角的见解,有助于我们了解其化学行为和在药物设计中的潜在应用 (Mamat 等人,2012)。
属性
IUPAC Name |
tert-butyl 4-(6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-14-9-10/h8-9H,4-7H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZLTIQJDICZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



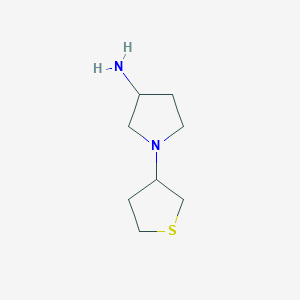
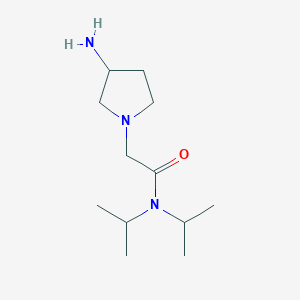
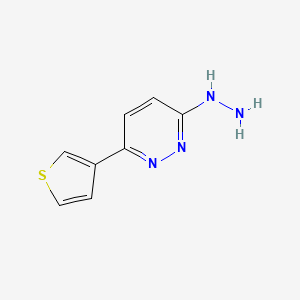
![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468113.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468115.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468116.png)
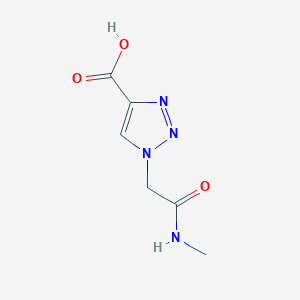
![1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468118.png)
